molecular formula C29H32ClN3O4S B6523807 4-[(2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-[(oxolan-2-yl)methyl]cyclohexane-1-carboxamide CAS No. 439792-29-7

4-[(2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-[(oxolan-2-yl)methyl]cyclohexane-1-carboxamide

Numéro de catalogue: B6523807
Numéro CAS: 439792-29-7
Poids moléculaire: 554.1 g/mol
Clé InChI: VKJVWMATGWNJAD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

1.1. Structural Overview of 4-[(2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-[(oxolan-2-yl)methyl]cyclohexane-1-carboxamide This compound is a synthetic derivative featuring a quinazolinone core (4-oxo-3,4-dihydroquinazoline) modified with a sulfanyl-linked 4-chlorophenyl ketone group, a cyclohexane carboxamide backbone, and a tetrahydrofuran (oxolan) methyl substituent.

Propriétés

IUPAC Name

4-[[2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-(oxolan-2-ylmethyl)cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32ClN3O4S/c30-22-13-11-20(12-14-22)26(34)18-38-29-32-25-6-2-1-5-24(25)28(36)33(29)17-19-7-9-21(10-8-19)27(35)31-16-23-4-3-15-37-23/h1-2,5-6,11-14,19,21,23H,3-4,7-10,15-18H2,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKJVWMATGWNJAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2CCC(CC2)CN3C(=O)C4=CC=CC=C4N=C3SCC(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 4-[(2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-[(oxolan-2-yl)methyl]cyclohexane-1-carboxamide , also referred to by its IUPAC name, represents a novel class of quinazoline derivatives. These compounds have garnered attention due to their potential therapeutic applications in various biological pathways, particularly in the context of anti-inflammatory and anticancer activities.

Chemical Structure

The molecular formula of this compound is C32H29ClN2O2SC_{32}H_{29}ClN_{2}O_{2}S with a molar mass of approximately 541.1 g/mol. Its structure features a cyclohexane backbone, a quinazoline moiety, and a chlorophenyl group, which are critical for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cyclooxygenase Enzymes : Similar to other quinazoline derivatives, this compound may exhibit inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-II, which is implicated in inflammatory processes and pain pathways. Studies have shown that compounds with similar structures can inhibit COX-II with varying potencies .
  • Antioxidant Activity : The presence of the chlorophenyl and sulfanyl groups suggests potential antioxidant properties, which may help in mitigating oxidative stress in cells.
  • Antimicrobial Properties : Preliminary investigations into related compounds indicate that they possess antibacterial and antifungal activities, suggesting that this compound may also exhibit similar effects against pathogenic microorganisms.

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activities of related quinazoline derivatives:

  • Antibacterial Activity : Compounds structurally related to the target molecule have demonstrated moderate to strong antibacterial activity against various strains such as Salmonella typhi and Bacillus subtilis .
  • Anticancer Activity : Quinazoline derivatives have been reported to induce apoptosis in cancer cell lines through various pathways, including the modulation of signaling pathways involved in cell survival and proliferation.

Case Studies

  • Case Study on COX-II Inhibition :
    • A study demonstrated that a structurally similar compound exhibited an IC50 value of 0.011 μM against COX-II, indicating significant anti-inflammatory potential . This suggests that the target compound may also exhibit potent COX-II inhibition.
  • Antimicrobial Efficacy :
    • A series of synthesized quinazoline derivatives were tested for their antimicrobial properties, showing effectiveness against multiple bacterial strains. The most active compounds were noted for their ability to disrupt bacterial cell wall synthesis .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/EnzymeIC50 Value (μM)Reference
Compound ACOX-II InhibitionCOX-II0.011
Compound BAntibacterialSalmonella typhi15
Compound CAnticancerVarious Cancer Lines5 - 20

Applications De Recherche Scientifique

Structural Characteristics

The compound is characterized by the following features:

  • Molecular Formula : C₁₈H₂₁ClN₂O₃S
  • Molecular Weight : 368.89 g/mol
  • Functional Groups : Contains a quinazoline moiety, a sulfonyl group, and an oxalamide structure which contribute to its biological activity.

Biological Activities

Research indicates that this compound exhibits several biological properties:

  • Anticancer Activity :
    • Compounds with similar structures have shown promise in inhibiting cancer cell proliferation. The presence of the quinazoline ring is particularly noted for its anticancer properties due to its ability to inhibit various kinases involved in tumor growth .
  • Antimicrobial Properties :
    • The sulfonyl group enhances the compound's interaction with microbial enzymes, potentially leading to antimicrobial effects. Studies have demonstrated that derivatives of similar compounds can effectively combat bacterial infections .
  • Anti-inflammatory Effects :
    • Certain derivatives of quinazoline have been reported to exhibit anti-inflammatory properties by modulating inflammatory pathways, making this compound a candidate for further investigation in inflammatory disease models .

Therapeutic Applications

The potential therapeutic applications of this compound are diverse:

Cancer Therapy

The structural similarities with known anticancer agents suggest that it could be developed into a chemotherapeutic agent targeting specific types of cancer cells. In vitro studies could explore its efficacy against various cancer lines.

Antimicrobial Agents

Given its potential antimicrobial properties, the compound may be useful in developing new antibiotics or antifungal agents, especially in the face of rising antibiotic resistance.

Anti-inflammatory Drugs

Research into its anti-inflammatory capabilities could lead to new treatments for chronic inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.

Comparaison Avec Des Composés Similaires

Electronic and Steric Effects

  • 4-Chlorophenyl vs. In contrast, the ethoxy group in the analogue (C₂₇H₃₁N₃O₅S) introduces electron-donating effects, which may reduce reactivity but improve solubility .
  • Sulfanyl Linker : The –S–CH₂–CO– group is conserved across analogues, suggesting its critical role in maintaining conformational flexibility and sulfur-mediated interactions (e.g., disulfide bond mimicry) .

Functional Group Contributions to Bioactivity

  • Quinazolinone Core: Common to all analogues, this moiety is associated with kinase inhibition and DNA intercalation in related pharmaceuticals. The 4-oxo group facilitates hydrogen bonding with target proteins .
  • Oxolan (Tetrahydrofuran) Methyl Group : Unique to the parent compound, this substituent may enhance membrane permeability due to its moderate polarity, contrasting with the more hydrophobic propenyl group in the analogue (C₂₁H₂₀ClN₃O₃S) .

Physicochemical Properties

  • Solubility : The oxolan-methyl group likely improves aqueous solubility compared to the isopropyl carboxamide in C₂₇H₃₁N₃O₅S, which may aggregate in polar solvents.
  • Thermal Stability : The rigid cyclohexane backbone in the parent compound could increase melting points relative to linear-chain analogues, though experimental data are lacking .

Research Findings and Implications

3.1. Synthetic Challenges The synthesis of such complex quinazolinone derivatives typically involves multi-step reactions, including:

Diazonium Salt Coupling : Used in analogues (e.g., compounds) to introduce aryl groups .

Sulfanyl Acetamide Formation: Critical for linking the quinazolinone core to aromatic ketones .

  • Antimicrobial Activity : Analogues with chloro-substituted aryl groups exhibit efficacy against bacterial strains, possibly due to membrane disruption .
  • Enzyme Inhibition : The 4-oxo group and sulfanyl linker may target cysteine proteases or kinases .

Q & A

Q. What are the critical steps and optimal conditions for synthesizing this compound?

  • Methodological Answer : Synthesis involves sequential functionalization of the quinazolinone core. Key steps include:
  • Thioether formation : Reacting 4-chlorophenacyl bromide with a thiol-containing quinazolinone intermediate under basic conditions (e.g., NaOH in ethanol, 50–60°C) to introduce the sulfanyl group .
  • Amide coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) to conjugate the cyclohexanecarboxamide and oxolane-methylamine moieties. Solvent choice (e.g., DMF or dichloromethane) and temperature (0–25°C) significantly impact yield .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures ensures >95% purity .

Q. Which analytical techniques are essential for confirming the compound’s structural integrity?

  • Methodological Answer :
  • NMR spectroscopy : ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) identifies key protons (e.g., quinazolinone NH at δ 10.2–11.5 ppm, oxolane methylene at δ 3.4–3.8 ppm) and verifies regioselectivity .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with chlorine and sulfur content .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98%) and detect trace byproducts .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Methodological Answer :
  • Kinase inhibition screening : Use fluorescence-based assays (e.g., ADP-Glo™) against tyrosine kinases (e.g., EGFR, VEGFR) due to structural similarities to quinazoline-derived kinase inhibitors .
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations; compare to reference drugs (e.g., gefitinib) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodological Answer :
  • Systematic substitution : Modify the 4-chlorophenyl group (e.g., replace Cl with F, CF₃, or methyl) and evaluate changes in kinase inhibition potency .
  • Backbone rigidity : Introduce conformational constraints (e.g., cyclize the oxolane-methyl group) to assess effects on target binding entropy .
  • Data analysis : Use multivariate regression models to correlate substituent electronic parameters (Hammett σ) with bioactivity .

Q. How should researchers resolve contradictions in binding affinity data across different assays?

  • Methodological Answer :
  • Orthogonal validation : Compare surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and microscale thermophoresis (MST) to distinguish true binding from assay artifacts .
  • Buffer optimization : Test varying ionic strengths (50–200 mM NaCl) and pH (6.5–7.5) to mimic physiological conditions and reduce false negatives .
  • Statistical rigor : Apply Grubbs’ test to identify outliers and repeat experiments with n ≥ 6 replicates .

Q. What computational strategies are effective for predicting off-target interactions?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina or Glide to screen against the Human Kinome library; prioritize targets with docking scores ≤ −8.0 kcal/mol .
  • Molecular dynamics (MD) simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-target complexes; analyze root-mean-square deviation (RMSD) and binding free energy (MM/PBSA) .
  • Machine learning : Train random forest models on ChEMBL data to predict ADMET properties and prioritize in vitro testing .

Q. How can researchers address low solubility in aqueous buffers during in vivo studies?

  • Methodological Answer :
  • Prodrug design : Introduce phosphate or PEGylated groups at the cyclohexanecarboxamide moiety to enhance hydrophilicity .
  • Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles (size: 100–150 nm, PDI < 0.2) using emulsification-solvent evaporation .
  • Co-solvent systems : Use 10% DMSO/90% saline or cyclodextrin-based solutions for intravenous administration; validate stability via HPLC .

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